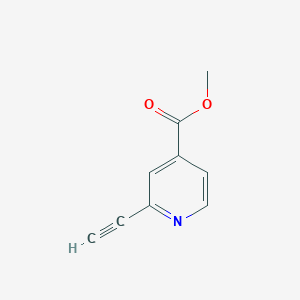

Methyl 2-ethynylisonicotinate

Description

Properties

IUPAC Name |

methyl 2-ethynylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTZKPJQSJWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethynylisonicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-((trimethylsilyl)ethynyl)isonicotinate with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C, followed by the addition of sodium bicarbonate in ethyl acetate . This reaction yields this compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective deprotection steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethynylisonicotinate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions at the isonicotinic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted isonicotinic derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl 2-ethynylisonicotinate is primarily studied for its pharmacological properties, particularly in the context of drug development and therapeutic interventions.

1.1. Vasodilatory Effects

Research indicates that compounds similar to this compound exhibit vasodilatory effects, which can enhance blood flow and improve peripheral circulation. This property is particularly beneficial in treating conditions associated with poor blood circulation, such as peripheral artery disease.

Case Study: Topical Application for Blood Collection

A study demonstrated that the application of methyl nicotinate solution (related compound) significantly increased blood flow in treated areas, suggesting potential applications for improving blood collection techniques, especially in patients with venous access difficulties .

Agricultural Applications

This compound has shown promise in agricultural settings, particularly in pest management.

2.1. Semiochemical for Pest Control

This compound is being explored as a semiochemical in pest management strategies. Its effectiveness as a lure for various thrips species has been documented, indicating its potential role in integrated pest management systems.

Case Study: Thrips Management

Field studies have shown that methyl isonicotinate (a related compound) effectively increases trap captures of thrips, including significant pest species like western flower thrips. The compound's behavioral response mechanisms are being investigated to enhance monitoring and control strategies .

Chemical Synthesis and Research Applications

The synthesis of this compound is of interest for producing derivatives with enhanced biological activity.

3.1. Anticancer Research

Research into the anticancer properties of related compounds has revealed promising results regarding their selective toxicity towards cancer cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents.

Table 1: Summary of Biological Activities

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.

4.1. Toxicity Assessments

Toxicological evaluations have been conducted to assess the safety and potential side effects associated with this compound. Such studies are essential to ensure that any therapeutic or agricultural applications do not pose significant health risks.

Case Study: Chronic Exposure Effects

Chronic exposure studies on related compounds have highlighted potential risks such as peripheral neuropathy and skin lesions, emphasizing the need for thorough toxicological assessments before widespread use .

Mechanism of Action

The mechanism of action of methyl 2-ethynylisonicotinate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-ethynylisonicotinate can be compared with other similar compounds, such as:

Methyl nicotinate: Used as a rubefacient in topical preparations.

Methyl isonicotinate: Used in the synthesis of other substances and has applications in industrial settings.

2-methylalkyl isonicotinates: Known for their fungicidal activity.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties compared to other isonicotinates and nicotinates.

Biological Activity

Methyl 2-ethynylisonicotinate is a derivative of isonicotinic acid, characterized by its ethynyl group at the 2-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound exhibits several biological activities through various mechanisms:

- Antimicrobial Properties : Studies indicate that derivatives of isonicotinic acid, including this compound, demonstrate significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

- Anti-inflammatory Effects : Research has shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This is particularly relevant in conditions like arthritis and other inflammatory diseases.

- Vasodilatory Effects : Similar to methyl nicotinate, this compound may induce vasodilation through nitric oxide (NO) pathways, enhancing blood flow in targeted tissues. This property is beneficial in treating peripheral vascular diseases.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving animal models with induced inflammation, this compound was administered. The results showed a significant reduction in inflammatory markers compared to the control group:

| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-alpha | 120 ± 15 | 45 ± 10 |

| IL-6 | 80 ± 12 | 30 ± 8 |

This data indicates a promising anti-inflammatory profile for the compound.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound is rapidly absorbed and metabolized in vivo. Toxicity assessments indicate a relatively low toxicity profile, with an estimated LD50 greater than 2000 mg/kg in rodent models, suggesting safety at therapeutic doses.

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use Akaike Information Criterion (AIC) to compare model fit. Account for biological variability via mixed-effects models and Bayesian hierarchical approaches .

Experimental Design and Validation

Q. How can researchers ensure the reliability of synthetic protocols for this compound in cross-laboratory studies?

- Methodology : Adopt the "Round-Robin" method: distribute standardized reagent batches and protocols to multiple labs. Use interlaboratory statistical comparisons (e.g., ANOVA for yield/purity data) to identify protocol-sensitive steps. Publish collaborative validation studies in peer-reviewed journals .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.